molecular formula C13H25NO3 B1445437 tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate CAS No. 1454913-95-1

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

Cat. No. B1445437
M. Wt: 243.34 g/mol
InChI Key: ZLEBLWDLKHDYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH:1]1([CH2:6][CH:7]([CH2:8][O:9][Si:10]([C:11]([CH3:12])([CH3:13])[CH3:14])([CH3:15])[CH3:16])[NH:17][C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5]1.[OH2:25]>>[CH:1]1([CH2:6][CH:7]([CH2:8][OH:9])[NH:17][C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC(CO)CC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.